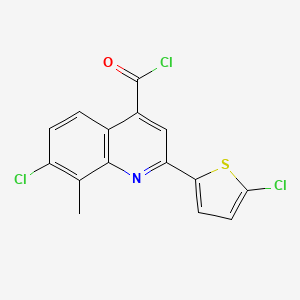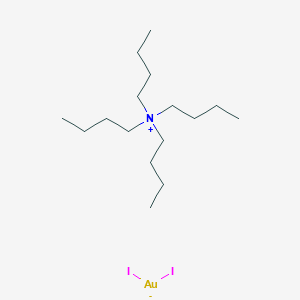
Tetrabutylammonium Diiodoaurate
Overview
Description
Tetrabutylammonium Diiodoaurate: is a coordination complex containing a gold(I) ion coordinated to two iodide ions and a tetrabutylammonium cation. This compound is notable for its use in various chemical reactions and scientific research applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized by reacting tetrabutylammonium iodide with gold(I) chloride in an appropriate solvent, such as acetonitrile or methanol.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form gold(III) complexes.
Reduction: Reduction reactions can convert the gold(I) ion to gold(0) or gold(III) depending on the reagents used.
Substitution: This compound can participate in substitution reactions where the iodide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Various ligands, such as phosphines and thiolates, can be used to substitute the iodide ligands.
Major Products Formed:
Gold(III) Complexes: Resulting from oxidation reactions.
Gold Nanoparticles: Formed through reduction reactions.
Substituted Gold(I) Complexes: Resulting from substitution reactions.
Mechanism of Action
Target of Action
Tetrabutylammonium Diiodoaurate is an organometallic compound It has been suggested that it may interact with the ig kappa chain c region in humans and the ph-gated potassium channel kcsa in streptomyces lividans .
Mode of Action
Biochemical Pathways
It is used in proteomics research , suggesting that it may have a role in protein-related biochemical pathways.
Result of Action
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium Diiodoaurate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in redox reactions, where it can act as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby altering its activity and influencing the overall biochemical pathway.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis.
Molecular Mechanism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, this compound can become toxic, leading to adverse effects such as cell death or organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its overall activity and function. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows this compound to interact with specific biomolecules and exert its effects in a targeted manner, enhancing its overall efficacy .
Scientific Research Applications
Chemistry: Tetrabutylammonium Diiodoaurate is used as a catalyst in organic synthesis and as a precursor for the preparation of gold nanoparticles. Biology: It is employed in biological studies to investigate the interaction of gold complexes with biomolecules. Medicine: The compound is explored for its potential therapeutic applications, including its use in cancer treatment and antimicrobial agents. Industry: It is utilized in the electronics industry for the fabrication of gold-based materials and devices.
Comparison with Similar Compounds
Tetrabutylammonium Chloroaurate: Contains a gold(I) ion coordinated to chloride ions instead of iodide ions.
Tetrabutylammonium Bromoaurate: Contains a gold(I) ion coordinated to bromide ions.
Uniqueness:
Tetrabutylammonium Diiodoaurate is unique due to its higher reactivity compared to its chloride and bromide counterparts. The iodide ligands provide greater stability and facilitate various chemical transformations.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and reactivity make it a valuable compound in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
diiodogold(1-);tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.Au.2HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPICULSEVGYZBD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.I[Au-]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36AuI2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50481-03-3 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, diiodoaurate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50481-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Raman spectra analysis for Tetrabutylammonium Diiodoaurate (I)?
A1: Raman spectroscopy is a powerful tool for characterizing the structure and purity of chemical compounds. In the case of this compound (I) (TBA-AuI2), previous studies reported Raman bands around 110 cm−1. This research demonstrated that these bands were actually due to the presence of I3− impurities in the samples []. By carefully purifying TBA-AuI2, the researchers obtained Raman spectra without these impurity bands, providing a more accurate representation of the compound's vibrational characteristics. This accurate characterization is essential for understanding its properties and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride](/img/structure/B1451291.png)
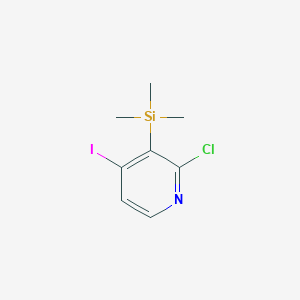
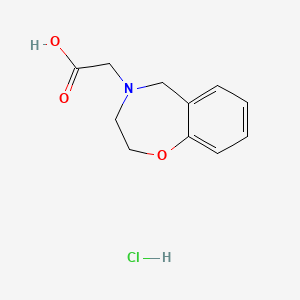
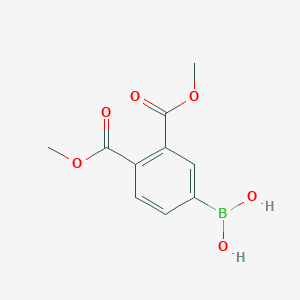

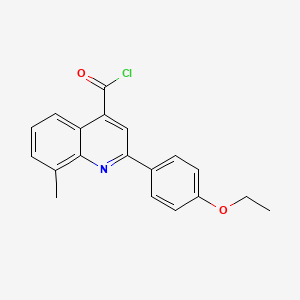
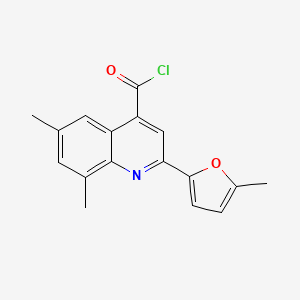
![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)
![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1451303.png)



